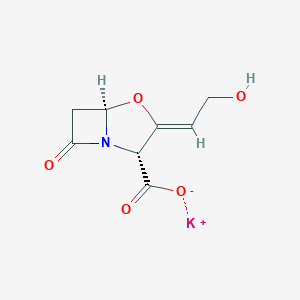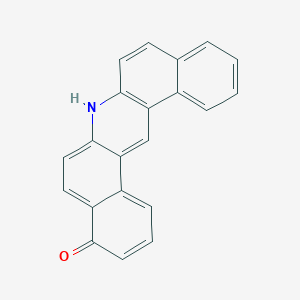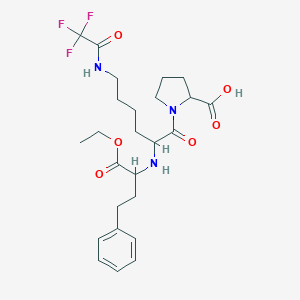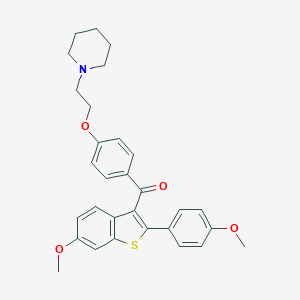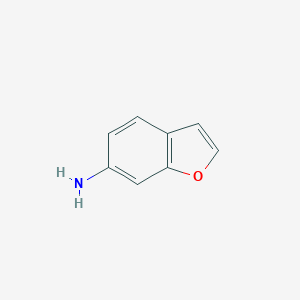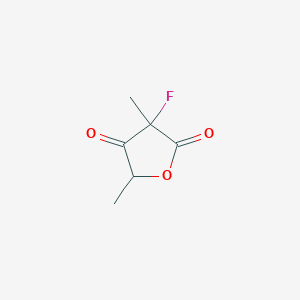
3-Fluoro-3,5-dimethyloxolane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-3,5-dimethyloxolane-2,4-dione is a chemical compound that has been studied extensively in scientific research. It is commonly referred to as FDMO and is used in various applications such as in the synthesis of pharmaceuticals and agrochemicals.
科学研究应用
FDMO has been extensively studied in scientific research for its potential use in the synthesis of pharmaceuticals and agrochemicals. It has been found to be a useful intermediate in the synthesis of various compounds such as statins, angiotensin-converting enzyme inhibitors, and insecticides.
作用机制
The mechanism of action of FDMO is not well understood. However, it is believed to act as a nucleophile in organic reactions due to the presence of the fluorine atom.
生化和生理效应
There is limited research on the biochemical and physiological effects of FDMO. However, it has been found to be non-toxic and non-irritant to the skin and eyes.
实验室实验的优点和局限性
FDMO has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for use. It is also stable under normal laboratory conditions. However, its limited solubility in water can be a limitation for certain experiments.
未来方向
There are several future directions for research on FDMO. One area of interest is the development of new synthetic routes to obtain FDMO with higher yields and purity. Another area of interest is the study of its potential use in the synthesis of new pharmaceuticals and agrochemicals. Additionally, the biochemical and physiological effects of FDMO need to be studied further to determine its safety for use in these applications.
Conclusion
In conclusion, FDMO is a chemical compound that has been extensively studied in scientific research for its potential use in the synthesis of pharmaceuticals and agrochemicals. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of FDMO in these applications.
合成方法
FDMO is synthesized by the reaction of ethyl acetoacetate with hydrogen fluoride in the presence of a catalyst. The reaction yields a mixture of FDMO and its isomer, 3-fluoro-4-hydroxy-3-methyl-2,4-dioxolane. The mixture is then separated using column chromatography to obtain pure FDMO.
属性
CAS 编号 |
108221-61-0 |
|---|---|
产品名称 |
3-Fluoro-3,5-dimethyloxolane-2,4-dione |
分子式 |
C6H7FO3 |
分子量 |
146.12 g/mol |
IUPAC 名称 |
3-fluoro-3,5-dimethyloxolane-2,4-dione |
InChI |
InChI=1S/C6H7FO3/c1-3-4(8)6(2,7)5(9)10-3/h3H,1-2H3 |
InChI 键 |
ORFVXCOOHZSXOZ-UHFFFAOYSA-N |
SMILES |
CC1C(=O)C(C(=O)O1)(C)F |
规范 SMILES |
CC1C(=O)C(C(=O)O1)(C)F |
同义词 |
2,4(3H,5H)-Furandione,3-fluoro-3,5-dimethyl-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



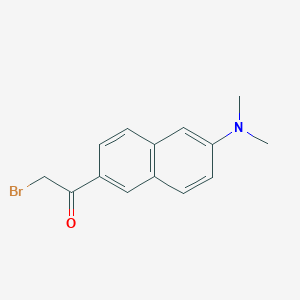
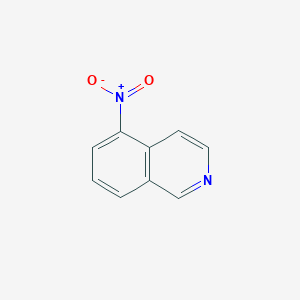
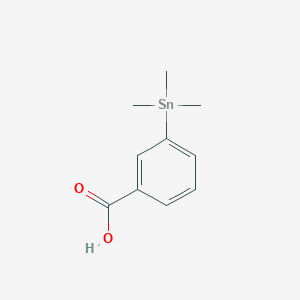
![ethyl 2-[(1E,3E,5E)-7-ethoxy-3-methyl-7-oxohepta-1,3,5-trienyl]-1,3-dimethyl-4-oxocyclohexane-1-carboxylate](/img/structure/B18051.png)
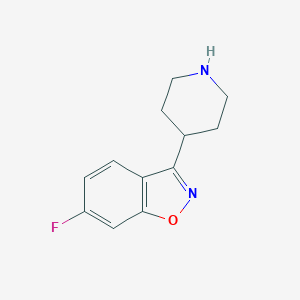
![3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B18053.png)
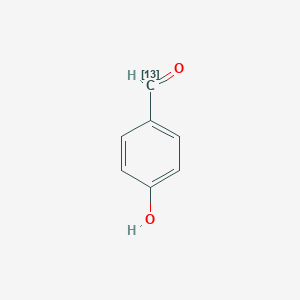
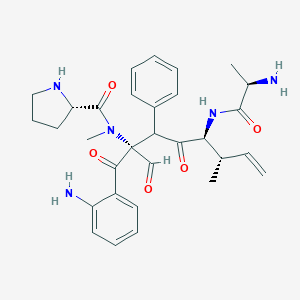
![5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-YL)-2-trityl-2H-tetrazole](/img/structure/B18061.png)
